4-(1,3-benzodioxol-5-ylmethylene)-3-methyl-5(4H)-isoxazolone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1,3-benzodioxol-5-ylmethylene)-3-methyl-5(4H)-isoxazolone, also known as MMDA-2, is a psychoactive drug that belongs to the family of phenethylamines. It was first synthesized in the 1970s and has since been studied for its potential applications in scientific research. In
Wirkmechanismus
The exact mechanism of action of 4-(1,3-benzodioxol-5-ylmethylene)-3-methyl-5(4H)-isoxazolone is not fully understood, but it is believed to act as a partial agonist at serotonin receptors. This may lead to increased serotonin release and activation of downstream signaling pathways. This compound may also interact with other neurotransmitter systems, such as dopamine and norepinephrine, to produce its effects.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects in animal models. These effects include increased locomotor activity, altered body temperature, and changes in heart rate and blood pressure. This compound has also been shown to produce changes in brain activity, particularly in regions involved in reward and motivation.
Vorteile Und Einschränkungen Für Laborexperimente
4-(1,3-benzodioxol-5-ylmethylene)-3-methyl-5(4H)-isoxazolone has several advantages for use in lab experiments. It is relatively easy to synthesize and has a well-documented synthesis method. It also has a relatively long half-life, which allows for longer experiments. However, this compound is a controlled substance and requires special licensing and handling procedures. It also has potential safety concerns and may produce adverse effects in animal models.
Zukünftige Richtungen
There are several future directions for research on 4-(1,3-benzodioxol-5-ylmethylene)-3-methyl-5(4H)-isoxazolone. One area of interest is its potential therapeutic applications in the treatment of psychiatric disorders, such as depression and anxiety. Another area of interest is its potential use as a tool for studying the neurobiology of reward and motivation. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
Synthesemethoden
The synthesis of 4-(1,3-benzodioxol-5-ylmethylene)-3-methyl-5(4H)-isoxazolone involves the condensation of 3-methyl-2-nitroso-5-phenyl-2,3-dihydro-1H-pyrazine with 1,3-benzodioxole-5-carboxaldehyde in the presence of a reducing agent. The resulting product is then reduced to this compound. The synthesis of this compound is relatively straightforward and has been well-documented in the literature.
Wissenschaftliche Forschungsanwendungen
4-(1,3-benzodioxol-5-ylmethylene)-3-methyl-5(4H)-isoxazolone has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have affinity for serotonin receptors, which are involved in the regulation of mood, appetite, and sleep. This compound has also been shown to have effects on dopamine and norepinephrine receptors, which are involved in the regulation of reward, motivation, and attention.
Eigenschaften
IUPAC Name |
(4E)-4-(1,3-benzodioxol-5-ylmethylidene)-3-methyl-1,2-oxazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO4/c1-7-9(12(14)17-13-7)4-8-2-3-10-11(5-8)16-6-15-10/h2-5H,6H2,1H3/b9-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQZOINRTUOVWGH-RUDMXATFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=O)C1=CC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=NOC(=O)/C1=C/C2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
25.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24817766 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.